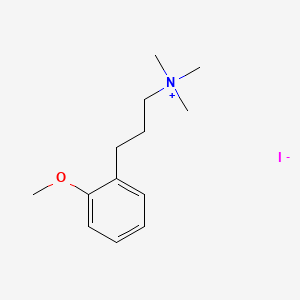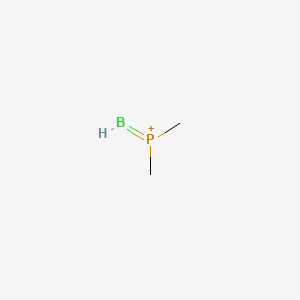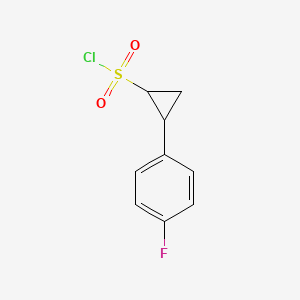
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is a quaternary ammonium compound characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further connected to an o-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide typically involves the reaction of (3-(o-Methoxyphenyl)propyl)amine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
Starting Materials: (3-(o-Methoxyphenyl)propyl)amine and methyl iodide.
Reaction Conditions: The reaction is conducted in a solvent such as acetonitrile or ethanol at room temperature.
Procedure: Methyl iodide is added dropwise to a solution of (3-(o-Methoxyphenyl)propyl)amine in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium derivatives.
Oxidation: Formation of (3-(o-Methoxyphenyl)propyl)trimethylammonium carboxylates or aldehydes.
Reduction: Formation of (3-(o-Methoxyphenyl)propyl)amine.
Applications De Recherche Scientifique
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of (3-(o-Methoxyphenyl)propyl)trimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can modulate the activity of ion channels and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Methacryloylamino)propyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an o-methoxyphenyl group.
(3-(Acryloylamino)propyl)trimethylammonium chloride: Contains an acryloyl group, used in polymer synthesis.
(3-(Hydroxypropyl)trimethylammonium iodide: Contains a hydroxypropyl group, used in various chemical applications.
Uniqueness
(3-(o-Methoxyphenyl)propyl)trimethylammonium iodide is unique due to the presence of the o-methoxyphenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with aromatic systems and biological membranes, making it valuable in specialized applications.
Propriétés
Numéro CAS |
27946-71-0 |
|---|---|
Formule moléculaire |
C13H22INO |
Poids moléculaire |
335.22 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H22NO.HI/c1-14(2,3)11-7-9-12-8-5-6-10-13(12)15-4;/h5-6,8,10H,7,9,11H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ACMUWHPYKNOYII-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCC1=CC=CC=C1OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)







